molecular formula C10H22N2 B1368038 2-(azepan-1-yl)butan-1-amine

2-(azepan-1-yl)butan-1-amine

Cat. No.: B1368038
M. Wt: 170.3 g/mol
InChI Key: IPHDDHZWCROIBE-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)butan-1-amine is an aliphatic amine derivative containing a seven-membered azepane ring attached to the second carbon of a butan-1-amine backbone. The compound’s molecular formula is inferred as C₁₀H₂₂N₂, with a molecular weight of ~170.30 g/mol, based on closely related isomers .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.3 g/mol

IUPAC Name

2-(azepan-1-yl)butan-1-amine

InChI

InChI=1S/C10H22N2/c1-2-10(9-11)12-7-5-3-4-6-8-12/h10H,2-9,11H2,1H3

InChI Key

IPHDDHZWCROIBE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)N1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)butan-1-amine typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions. For instance, the reaction of 1-bromobutane with azepane (hexamethyleneimine) in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .

Scientific Research Applications

2-(azepan-1-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 2-(azepan-1-yl)butan-1-amine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound* C₁₀H₂₂N₂ ~170.30 Azepane at C2 of butan-1-amine Pharmaceutical intermediates
4-(Azepan-1-yl)butan-1-amine C₁₀H₂₂N₂ 170.30 Azepane at C4 of butan-1-amine Lab research, specialty chemicals
2-(Azepan-1-yl)ethan-1-amine C₈H₁₈N₂ 142.24 Shorter chain (ethane backbone) Ligand synthesis, solvent studies
1-(Azepan-1-yl)-3-methylbutan-2-amine C₁₁H₂₄N₂ 184.32 Branched methyl group at C3 Sterically hindered catalysts
2-(Azepan-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine C₁₇H₃₄N₂ 266.47 Cyclohexane core with bulky substituents Material science, polymer additives

*Note: Data for this compound inferred from analogs.

Key Observations:

Chain Length and Positional Isomerism :

  • The position of the azepane group significantly impacts polarity and solubility. For example, 4-(azepan-1-yl)butan-1-amine (azepane at terminal C4) may exhibit lower solubility in polar solvents compared to the C2 isomer due to reduced hydrogen-bonding capacity .
  • Shorter-chain analogs like 2-(azepan-1-yl)ethan-1-amine (C₈H₁₈N₂) have lower molecular weights and higher volatility, making them suitable for gas-phase reactions .

Cyclohexane-containing analogs (e.g., 2-(azepan-1-yl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine) exhibit increased hydrophobicity, favoring applications in lipid-soluble drug formulations .

Thermophysical Behavior :

  • Linear primary amines with longer chains (e.g., butan-1-amine derivatives) demonstrate lower viscosity deviations (ηΔ) in alcohol mixtures compared to shorter-chain analogs, suggesting stronger solvation effects . This trend may extend to azepane-containing amines, influencing their performance in solvent-based systems.

Functional Group Modifications and Reactivity

  • Aromatic Substitution : Compounds like 2-phenylbutan-1-amine hydrochloride () highlight how aromatic substituents enhance rigidity and π-π stacking interactions, contrasting with the flexible aliphatic azepane group in this compound. Such differences impact binding affinity in receptor-ligand systems .
  • Heterocyclic Integration : Derivatives such as 2-(azepan-1-yl)-5-bromopyridin-3-amine () incorporate heteroaromatic rings, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical lead optimization .

Commercial and Research Relevance

  • Biological Activity : Azepane-containing amines are explored as histamine H3 receptor ligands (), where structural flexibility may improve blood-brain barrier penetration compared to rigid analogs .

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